3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-arrhythmic Activities
Related compounds featuring the integration of thiazole, triazole, and piperidine structures have been studied for their biological activities, including antimicrobial and anti-arrhythmic properties. For instance, compounds with a basis in piperidine and thiazole derivatives have demonstrated significant anti-arrhythmic activity, suggesting a potential area of application for similar compounds in the development of new therapeutic agents targeting cardiovascular disorders (H. Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).
Antibacterial and Antifungal Properties
Research on thiazolo-[3,2-b]-1,2,4-triazole derivatives has revealed promising antibacterial and antifungal activities. These findings highlight the potential of incorporating triazole and thiazole moieties into novel compounds for addressing microbial infections, offering a direction for further investigation into the compound's utility in antimicrobial research (M. Suresh, P. Lavanya, & C. Rao, 2016).
Antitubercular Activity
Thiazole-aminopiperidine hybrid analogues have been identified as potent inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of such structural frameworks against tuberculosis. This indicates a valuable research pathway for the compound , exploring its efficacy as part of anti-tubercular drug discovery efforts (V. U. Jeankumar et al., 2013).
Anti-Inflammatory Applications
Compounds synthesized with thiazolo[3,2-b]-1,2,4-triazole structures have been examined for their anti-inflammatory activities. This suggests a potential application in researching inflammatory diseases and the development of novel anti-inflammatory agents (B. Tozkoparan et al., 1999).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzo[d]thiazole, which is known to have a wide range of biological activities . .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that benzo[d]thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to benzo[d]thiazole derivatives, which are known to interact with multiple biological targets . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Benzo[d]thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and antioxidant activities . Therefore, it is possible that this compound may have similar effects.
properties
IUPAC Name |
5-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25-22(29)27(16-9-3-2-4-10-16)19(24-25)15-8-7-13-26(14-15)21(28)20-23-17-11-5-6-12-18(17)30-20/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZBHWFOOHJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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